BenchChemオンラインストアへようこそ!

Quizartinib monohydrochloride

Kinase selectivity profiling Off-target minimization FLT3 inhibitor specificity

Quizartinib monohydrochloride (CAS 950769-62-7; MW 597.1) is the monohydrochloride salt of AC220, a type II FLT3 inhibitor (Kd 1.6 nM). It binds the DFG-out conformation, achieving exceptional selectivity: only 2 off-target kinases at <10 nM vs 16 for gilteritinib, minimizing confounding effects in FLT3-ITD pathway dissection. It is inactive against D835 TKD mutations but retains potency against N701K, providing unique non-overlapping resistance coverage for mutation panels. Account for MW correction (597.1 vs 560.67 free base) in molarity calculations. Ideal for phosphoproteomics, synthetic lethality screens, and PROTAC development.

Molecular Formula C29H33ClN6O4S
Molecular Weight 597.1 g/mol
CAS No. 950769-62-7
Cat. No. B13148707
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameQuizartinib monohydrochloride
CAS950769-62-7
Molecular FormulaC29H33ClN6O4S
Molecular Weight597.1 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=CC(=NO1)NC(=O)NC2=CC=C(C=C2)C3=CN4C5=C(C=C(C=C5)OCCN6CCOCC6)SC4=N3.Cl
InChIInChI=1S/C29H32N6O4S.ClH/c1-29(2,3)25-17-26(33-39-25)32-27(36)30-20-6-4-19(5-7-20)22-18-35-23-9-8-21(16-24(23)40-28(35)31-22)38-15-12-34-10-13-37-14-11-34;/h4-9,16-18H,10-15H2,1-3H3,(H2,30,32,33,36);1H
InChIKeyPXAZTIFOJADIJS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Quizartinib Monohydrochloride (CAS 950769-62-7): A Highly Selective Type II FLT3 Inhibitor for FLT3-ITD+ AML Research and Clinical Development


Quizartinib monohydrochloride (CAS 950769-62-7; MW 597.1 g/mol) is the monohydrochloride salt of quizartinib (AC220), an orally bioavailable, second-generation type II tyrosine kinase inhibitor. It binds the inactive (DFG-out) conformation of FMS-like tyrosine kinase 3 (FLT3) with a Kd of 1.6 nM and demonstrates high selectivity when profiled against a panel of 227 additional kinases [1]. Quizartinib inhibits FLT3-ITD autophosphorylation with an IC50 of 1.1 nM and wild-type FLT3 with an IC50 of 4.2 nM in MV4-11 cells [1]. The monohydrochloride salt form (CAS 950769-62-7) is distinguished from the free base (CAS 950769-58-1; MW 560.67) and the dihydrochloride salt (CAS 1132827-21-4; MW 633.59) used in the approved drug product Vanflyta®, and is commonly supplied as a crystalline solid for research applications with solubility in DMSO [2].

Why Quizartinib Monohydrochloride Cannot Be Interchanged with Other FLT3 Inhibitors Without Quantitative Evidence


FLT3 inhibitors are mechanistically divided into type I inhibitors (midostaurin, gilteritinib, crenolanib) that bind the active kinase conformation and retain activity against most FLT3-TKD mutations, and type II inhibitors (quizartinib, sorafenib) that bind the inactive DFG-out conformation and are selectively active against FLT3-ITD but not most TKD mutations [1]. This fundamental mechanistic divergence means that quizartinib and gilteritinib, for example, possess non-overlapping mutation coverage spectra: quizartinib is ineffective against D835Y/TKD mutations, while gilteritinib retains potency against these variants [1]. Furthermore, kinase selectivity profiling reveals dramatic differences: quizartinib binds only 2 off-target kinases with Kd <10 nM, compared with 16 for gilteritinib and 5 for midostaurin [2]. These pharmacologic differences translate into distinct clinical efficacy, toxicity, and resistance profiles that preclude simple interchange without reference to FLT3 mutation subtype and therapeutic context.

Quantitative Differentiation Evidence for Quizartinib Monohydrochloride vs. Closest FLT3 Inhibitor Comparators


Kinase Selectivity Breadth: Quizartinib Binds Only 2 Kinases at <10 nM Kd vs. 16 for Gilteritinib and 5 for Midostaurin

In a standardized kinase binding assay panel, quizartinib demonstrated the narrowest off-target binding profile among clinically available FLT3 inhibitors. Quizartinib bound only 2 kinases with Kd between ≥1 and <10 nM, compared with 16 for gilteritinib, 9 for crenolanib, 5 for midostaurin, and 4 for sorafenib. No kinases were bound with Kd <1 nM by quizartinib, whereas gilteritinib and crenolanib bound 1 and 4 kinases, respectively, in this highest-affinity range [1]. Quizartinib's FLT3 Kd of 1.6 nM is approximately 10-fold tighter than its next highest-affinity off-target, consistent with its profiling against 227–402 kinases [1][2].

Kinase selectivity profiling Off-target minimization FLT3 inhibitor specificity

Overall Survival in Newly Diagnosed FLT3-ITD+ AML: Quizartinib Plus Chemotherapy Achieves HR 0.78 vs. Placebo (Median OS 31.9 vs. 15.1 Months)

In the QuANTUM-First phase 3 randomized, double-blind, placebo-controlled trial (NCT02668653; N = 539), quizartinib added to standard induction and consolidation chemotherapy followed by maintenance monotherapy demonstrated a statistically significant improvement in overall survival (OS). At a median follow-up of 39.2 months, median OS was 31.9 months in the quizartinib arm vs. 15.1 months in the placebo arm (HR 0.78; 95% CI: 0.62–0.98; two-sided p = 0.0324) [1]. The complete remission (CR) rate was 55% in both arms, but the median duration of CR was 38.6 months with quizartinib vs. 12.4 months with placebo [1]. This represents the only registration-enabling phase 3 trial for a type II FLT3 inhibitor in the newly diagnosed FLT3-ITD+ AML setting, establishing a quantitatively defined survival benchmark for this patient population.

Overall survival Phase 3 randomized controlled trial FLT3-ITD-positive AML

c-KIT Off-Target Inhibition: Quizartinib IC50 35 nM vs. Crenolanib IC50 65 nM with Corresponding Differential Erythroid Progenitor Toxicity

In a direct comparative study of six tyrosine kinase inhibitors against wild-type c-KIT using immunoblot IC50 determination in culture medium (RPMI/10% FBS), quizartinib demonstrated a c-KIT IC50 of 35 nM, compared with 65 nM for crenolanib [1]. In functional progenitor cell assays using normal human bone marrow, quizartinib inhibited burst-forming unit-erythroid (BFU-E) colony formation by approximately 30% at the highest doses tested, whereas crenolanib, sorafenib, and imatinib inhibited BFU-E colony formation by less than 25% at clinically achievable concentrations adjusted for plasma protein binding [1]. The more potent c-KIT inhibitors (quizartinib, dasatinib, pazopanib) demonstrated the greatest disruption of erythroid colony formation, establishing a direct correlation between c-KIT inhibitory potency and erythropoietic suppression [1]. This differential was further corroborated by the observation that crenolanib was less disruptive of erythroid colony growth in progenitor cell assays, which may result in relatively less myelosuppression than quizartinib [2].

c-KIT inhibition Myelosuppression Therapeutic index

Mutation-Dependent Activity Spectrum: Quizartinib (Type II) Retains Potency Against FLT3-ITD but Loses Activity Against FLT3-D835 TKD Mutations, in Contrast to Gilteritinib (Type I)

Secondary FLT3 tyrosine kinase domain (TKD) mutations, particularly at residue D835 (e.g., D835Y), stabilize the active kinase conformation and abrogate the pharmacodynamics of type II inhibitors including quizartinib, while type I inhibitors such as gilteritinib and crenolanib retain efficacy against most TKD mutations [1]. In the FLT3-ITD+N676T resistance mutant background, quizartinib's inhibitory activity was decreased by 11-fold (GI50 of 6.6 nM vs. baseline), whereas gilteritinib retained potency (GI50 of 6.6 nM against the mutant) [2]. Conversely, quizartinib uniquely maintains activity against the FLT3-N701K mutation that confers clinical resistance to gilteritinib, demonstrating a non-overlapping resistance spectrum that creates mutual exclusivity in mutation coverage [3]. This bidirectional differential is a direct consequence of the type I/type II binding mode divergence and is quantitatively established across multiple resistance models.

FLT3 resistance mutations Type I vs. Type II inhibitor FLT3-D835

Real-World Comparative Effectiveness vs. Midostaurin: Quizartinib Achieves Significantly Higher Composite Complete Remission (CRc 85% vs. 73%, p = 0.004) and Eliminates Need for Re-Induction (0% vs. 17.3%)

In the first multi-center real-world comparative effectiveness study of midostaurin vs. quizartinib in newly diagnosed FLT3-ITD-mutated AML patients receiving standard 7+3 induction (N = 130), quizartinib-treated patients achieved a significantly higher composite complete remission rate (CRc, including CR + CRh/CRi) of 85% compared with 73% for midostaurin-treated patients (p = 0.004) [1]. No patients in the quizartinib cohort required re-induction chemotherapy, compared with 17.3% in the midostaurin cohort (p = 0.04) [1]. Additionally, patients receiving midostaurin were significantly more likely to experience TKI dosing changes, interruptions, or early discontinuations (26% vs. 5% for quizartinib; p = 0.04) [1]. Rates of febrile neutropenia (93% vs. 85%), documented infections (42% vs. 55%), and ICU transfers (14% vs. 10%) were comparable between cohorts (p > 0.05 for all) [1].

Real-world evidence Midostaurin comparison Composite complete remission

QTc Prolongation Risk: Quizartinib Grade ≥3 QTc Prolongation Reported in 2–14% of Patients vs. Gilteritinib at ~9%, with Mandatory REMS Program

QTc interval prolongation is a recognized class effect of FLT3 inhibitors, but the reported incidence differs between agents. In a comprehensive adverse event comparison across targeted AML therapies, quizartinib was associated with QTc prolongation (grade ≥3 defined as QTcF ≥500 ms or >60 ms change from baseline) in 2–14% of patients, while gilteritinib was associated with a 9% incidence [1]. Quizartinib carries an FDA boxed warning for QT prolongation, torsades de pointes, and cardiac arrest and is available only through a restricted Vanflyta Risk Evaluation and Mitigation Strategy (REMS) program [1][2]. Corresponding management protocols require quizartinib dose reduction for QTcF >481–500 ms and treatment interruption for QTcF >500 ms, whereas gilteritinib requires interruption at QTcF >500 ms with dose reduction upon resumption [1]. A real-world cardiac safety analysis further noted that type II FLT3 TKIs (including quizartinib) had a worse cardiac safety profile compared to type I inhibitors, with increased risk particularly in patients with prior reduced ejection fraction or atrial fibrillation [3].

QTc prolongation Cardiac safety Toxicity comparison

Optimal Research and Procurement Application Scenarios for Quizartinib Monohydrochloride Based on Quantitative Differentiation Evidence


Preclinical FLT3-ITD-Selective Pharmacology Studies Requiring Minimal Off-Target Kinase Interference

Investigators performing FLT3 pathway dissection, phosphoproteomics, or synthetic lethality screens in FLT3-ITD-driven models should preferentially select quizartinib over midostaurin or gilteritinib to minimize confounding off-target kinase effects. As demonstrated by kinase selectivity profiling, quizartinib binds only 2 off-target kinases at <10 nM Kd, compared with 16 for gilteritinib and 5 for midostaurin [1]. This narrow selectivity is critical when attributing observed biological effects specifically to FLT3 inhibition rather than to concurrent inhibition of KIT, PDGFR, or other type III receptor tyrosine kinases. The monohydrochloride salt form (CAS 950769-62-7) is suitable for in vitro studies with DMSO-solubilized stock solutions, with a molecular weight correction factor of 597.1 g/mol (vs. 560.67 for the free base) that must be accounted for in molarity calculations [2].

FLT3 Inhibitor Resistance Mechanism Research Exploiting Non-Overlapping Type I / Type II Mutation Spectra

For studies investigating secondary FLT3 resistance mutations, quizartinib's type II binding mode provides a unique tool. It is specifically inactive against D835 TKD mutations while retaining potency against ITD and the N701K mutation that confers gilteritinib resistance [1][2]. This non-overlapping resistance profile makes quizartinib an essential comparator compound in resistance panels: a D835-mutant model that is sensitive to gilteritinib but resistant to quizartinib mechanistically validates the model, and vice versa for N701K-mutant models. Researchers studying sequential TKI therapy strategies or developing mutation-specific FLT3 degraders (PROTACs) should include quizartinib as the reference type II inhibitor alongside a type I comparator such as gilteritinib [1].

FLT3-ITD+ AML Xenograft and Syngeneic Models Benchmarking Survival Endpoints Against Phase 3 Clinical Data

In vivo efficacy studies in FLT3-ITD-driven AML models that aim to benchmark survival outcomes against clinical data should reference quizartinib's QuANTUM-First phase 3 results: HR 0.78 for OS and median OS improvement from 15.1 to 31.9 months [1]. Quizartinib demonstrates antitumor efficacy in MV4-11 xenograft models at oral doses as low as 1 mg/kg once daily [2]. When designing combination studies that add novel agents to a quizartinib backbone, researchers should account for quizartinib's c-KIT off-target activity (IC50 35 nM) and its potential to contribute to myelosuppression, which may confound hematologic toxicity readouts especially when combined with cytotoxic chemotherapy [3].

Cardiac Safety Pharmacology Studies Profiling QTc Prolongation Risk Across FLT3 Inhibitor Classes

Quizartinib serves as the reference type II FLT3 inhibitor for cardiac safety pharmacology studies given its well-characterized, dose-dependent QTc prolongation and FDA boxed warning [1]. Investigators evaluating hERG channel liability, cardiomyocyte electrophysiology, or in vivo telemetry models with FLT3 inhibitors should include quizartinib as a positive control for QTc prolongation in the type II inhibitor class, with gilteritinib (~9% grade ≥3 QTc) serving as a lower-risk comparator [1]. The monohydrochloride salt's solubility profile (soluble in DMSO; poorly water-soluble) should inform formulation strategy for in vivo dosing, with 15% Captisol® commonly used to achieve adequate systemic exposure [2].

Quote Request

Request a Quote for Quizartinib monohydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.